In Vitro Platelet Aggregation Inhibition: Species-Specific Potency of BMY 45778 Compared to Iloprost
BMY 45778 inhibits human, rabbit, and rat platelet aggregation with IC₅₀ values of 35 nM, 136 nM, and 1.3 µM, respectively [1]. In contrast, the full agonist iloprost exhibits an IC₅₀ of approximately 1-2 nM in human platelets [2], indicating that BMY 45778 is ~17-35 fold less potent in human platelets. This difference in potency, combined with the distinct species selectivity profile, makes BMY 45778 a useful tool for studying species-dependent IP receptor pharmacology.
| Evidence Dimension | In vitro platelet aggregation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Human: 35 nM; Rabbit: 136 nM; Rat: 1.3 µM |
| Comparator Or Baseline | Iloprost: Human IC₅₀ ≈ 1-2 nM |
| Quantified Difference | BMY 45778 is ~17-35 fold less potent than iloprost in human platelets |
| Conditions | Human, rabbit, and rat platelet-rich plasma; ADP-induced aggregation |
Why This Matters
For researchers studying IP receptor function in different species, BMY 45778 offers a defined species selectivity window that differs from iloprost, enabling cross-species comparative pharmacology.
- [1] Seiler, S. M., Brassard, C. L., Federici, M. E., Romine, J., & Meanwell, N. A. (1997). [3-[4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid (BMY 45778) is a potent non-prostanoid prostacyclin partial agonist: effects on platelet aggregation, adenylyl cyclase, cAMP levels, protein kinase, and iloprost binding. Prostaglandins, 53(1), 21-35. View Source
- [2] Schrör, K. (1997). Iloprost. In Prostaglandins and related compounds (pp. 307-328). Springer. View Source
